methyl (2Z)-azepan-2-ylideneacetate
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Overview
Description
Methyl (2Z)-azepan-2-ylideneacetate is an organic compound characterized by its unique structure, which includes an azepane ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-azepan-2-ylideneacetate typically involves the reaction of azepane derivatives with methyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-azepan-2-ylideneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the ester group, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Methyl (2Z)-azepan-2-ylideneacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-azepan-2-ylideneacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate: Shares structural similarities but differs in functional groups and reactivity.
Azoxystrobin: Another compound with a similar ester group but different biological activity and applications.
Uniqueness
Methyl (2Z)-azepan-2-ylideneacetate is unique due to its specific azepane ring structure and the presence of a methyl ester group, which confer distinct chemical and biological properties
Properties
CAS No. |
50621-07-3 |
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Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
methyl 2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3 |
InChI Key |
MDEQSBWUWZBGQO-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C1CCCCCN1 |
Isomeric SMILES |
COC(=O)/C=C\1/CCCCCN1 |
Canonical SMILES |
COC(=O)C=C1CCCCCN1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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